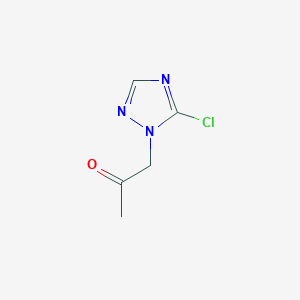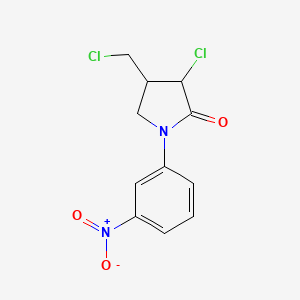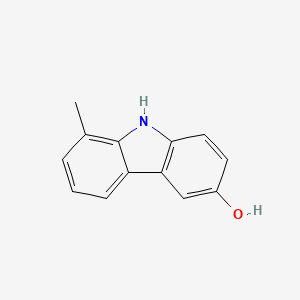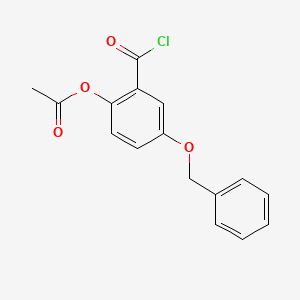![molecular formula C16H12Cl2N2O3 B14584378 2-Cyanophenyl [2-(2,4-dichlorophenoxy)ethyl]carbamate CAS No. 61133-32-2](/img/structure/B14584378.png)
2-Cyanophenyl [2-(2,4-dichlorophenoxy)ethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyanophenyl [2-(2,4-dichlorophenoxy)ethyl]carbamate is a chemical compound known for its unique structure and properties It is composed of a cyanophenyl group attached to a dichlorophenoxyethyl carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyanophenyl [2-(2,4-dichlorophenoxy)ethyl]carbamate typically involves the reaction of 2-cyanophenol with 2-(2,4-dichlorophenoxy)ethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the carbamation reaction. The product is then purified through various techniques such as crystallization or chromatography to obtain a high-purity compound suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
2-Cyanophenyl [2-(2,4-dichlorophenoxy)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The compound can participate in substitution reactions where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution, often under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted carbamates.
Scientific Research Applications
2-Cyanophenyl [2-(2,4-dichlorophenoxy)ethyl]carbamate has found applications in several scientific research areas:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: The compound is used in the production of specialty chemicals and materials, where its unique properties are leveraged for specific applications.
Mechanism of Action
The mechanism by which 2-Cyanophenyl [2-(2,4-dichlorophenoxy)ethyl]carbamate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The specific pathways involved depend on the context of its application, whether in a biological system or a chemical reaction.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyanophenyl [2-(2,4-dichlorophenoxy)ethyl]urea
- 2-Cyanophenyl [2-(2,4-dichlorophenoxy)ethyl]thiocarbamate
- 2-Cyanophenyl [2-(2,4-dichlorophenoxy)ethyl]amine
Uniqueness
Compared to similar compounds, 2-Cyanophenyl [2-(2,4-dichlorophenoxy)ethyl]carbamate is unique due to its specific carbamate linkage, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
61133-32-2 |
|---|---|
Molecular Formula |
C16H12Cl2N2O3 |
Molecular Weight |
351.2 g/mol |
IUPAC Name |
(2-cyanophenyl) N-[2-(2,4-dichlorophenoxy)ethyl]carbamate |
InChI |
InChI=1S/C16H12Cl2N2O3/c17-12-5-6-15(13(18)9-12)22-8-7-20-16(21)23-14-4-2-1-3-11(14)10-19/h1-6,9H,7-8H2,(H,20,21) |
InChI Key |
WWYPPZCWCNQUNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OC(=O)NCCOC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Butyl-1-[(4-chlorophenyl)methyl]-4-methylquinolin-2(1H)-one](/img/structure/B14584296.png)
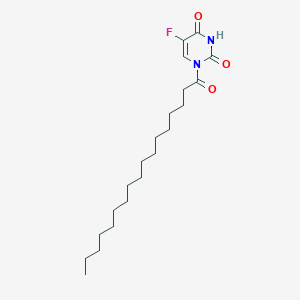
![Dibutyl(methyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14584298.png)
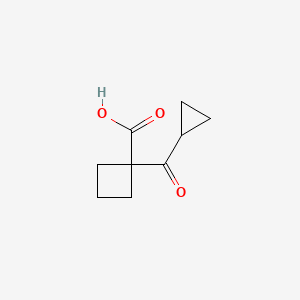

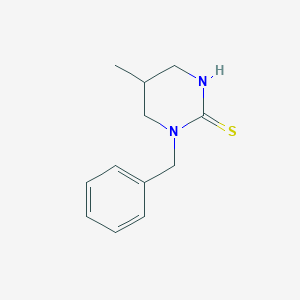
![(1S,3S)-3-[(dimethylamino)methyl]cyclohexan-1-ol](/img/structure/B14584319.png)
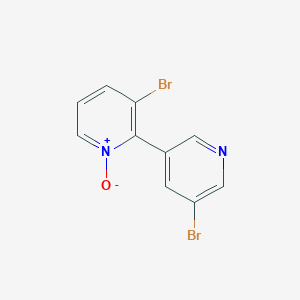
![3-[(Hydroxymethyl)amino]-4H-1-benzothiopyran-4-one](/img/structure/B14584336.png)
